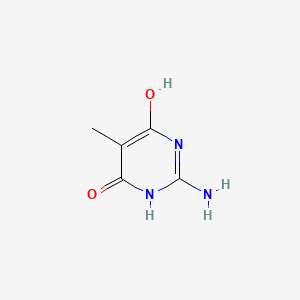
4-Chloromorpholine
描述
4-Chloromorpholine is an organic compound with the molecular formula C4H8ClNO. It is a derivative of morpholine, where one of the hydrogen atoms is replaced by a chlorine atom. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions: 4-Chloromorpholine can be synthesized through the chlorination of morpholine. The process typically involves the reaction of morpholine with sodium hypochlorite (NaOCl) under controlled conditions. The reaction is carried out at low temperatures to prevent the formation of unwanted by-products .
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where morpholine is continuously fed into a reaction chamber containing sodium hypochlorite. The reaction mixture is then subjected to distillation to isolate and purify the this compound .
化学反应分析
Types of Reactions: 4-Chloromorpholine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: It can be oxidized to form N-chloromorpholine derivatives.
Reduction Reactions: The compound can be reduced to morpholine under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.
Oxidation: Sodium hypochlorite (NaOCl) or other oxidizing agents.
Reduction: Hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed:
N-chloromorpholine: Formed through oxidation.
Substituted Morpholines: Formed through nucleophilic substitution reactions.
科学研究应用
4-Chloromorpholine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
作用机制
The mechanism of action of 4-Chloromorpholine involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by forming covalent bonds with the active sites. This interaction can alter the enzyme’s activity, leading to various biochemical effects .
相似化合物的比较
N-Chloromorpholine: Similar in structure but with different reactivity.
N-Chloropiperidine: Another chloramine with distinct chemical properties.
N-Chloroquinuclidinium Chloride: Used in different industrial applications.
Uniqueness: 4-Chloromorpholine is unique due to its balanced reactivity and stability, making it suitable for a wide range of chemical reactions and industrial processes. Its ability to undergo various substitution and oxidation reactions sets it apart from other similar compounds .
属性
IUPAC Name |
4-chloromorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO/c5-6-1-3-7-4-2-6/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNGCUVXLQVDTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066877 | |
| Record name | Morpholine, 4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23328-69-0 | |
| Record name | 4-Chloromorpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23328-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morpholine, 4-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023328690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Morpholine, 4-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Morpholine, 4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloromorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.429 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Chloromorpholine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VS9GHG22Q3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: N-Chloromorpholine is frequently employed as an electrophilic chlorinating agent in organic synthesis. [, ] It acts as a mild oxidizing agent, facilitating the transfer of chlorine atoms to various substrates. This property makes it valuable for introducing chlorine atoms into molecules, which can significantly alter their chemical properties and biological activities.
A:
Molecular formula: C4H8ClNO * Molecular weight: 121.56 g/mol * Spectroscopic data:* While specific spectroscopic data isn't provided in the abstracts, techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy can be used to characterize its structure. []
A: Studies show that N-Chloromorpholine demonstrates superior selectivity compared to Chloramine-T (CAT), particularly in the iodination of sensitive molecules like L-tyrosine. [] It yields a higher proportion of the desired mono- and diiodotyrosine products while causing less decomposition of the starting material.
A: Yes, recent research suggests that N-Chloromorpholine, similar to allyl chlorides, participates in a unique, rapid reaction pathway in iron-catalysed C–H activation/functionalisation reactions. [] This pathway is defined as an inner-sphere radical process involving partial iron–bisphosphine dissociation.
A: N-Chloromorpholine can be used as a milder alternative to Chloramine-T in the radiolabeling of biomolecules via halogenation. [] It forms N-chloromorpholine in situ when mixed with morpholine, which then reacts with potassium iodide (KI) to generate radioactive iodine (I2) for labeling purposes.
A: DFT (Density Functional Theory) studies have been instrumental in understanding the mechanism of N-Chloromorpholine in Rh-catalyzed C–H amination reactions. [] These studies indicate a preference for an SN2-type N–Cl cleavage mechanism over the conventional oxidative addition pathway.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B1360058.png)
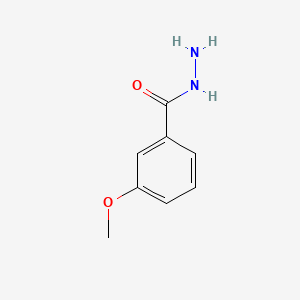
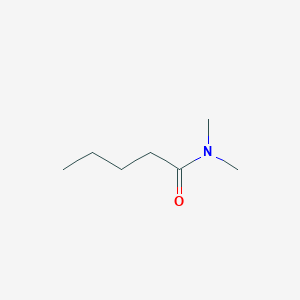
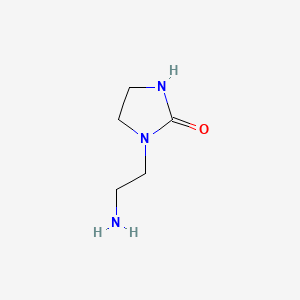
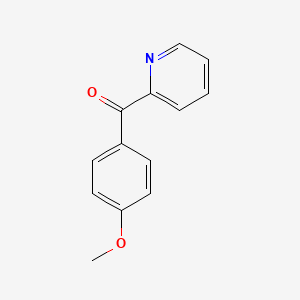
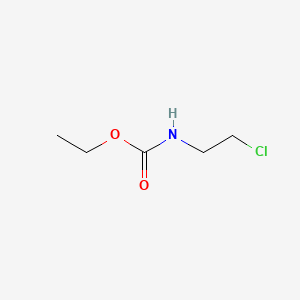
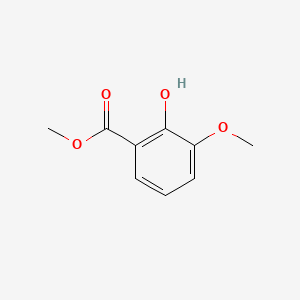
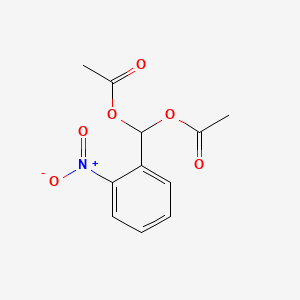
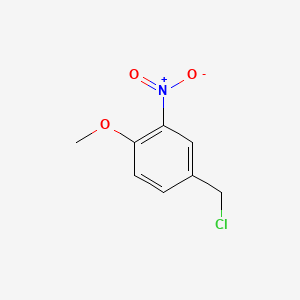
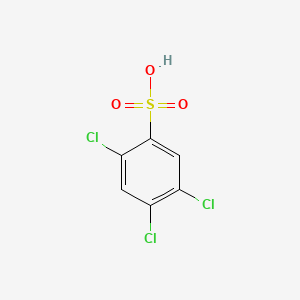
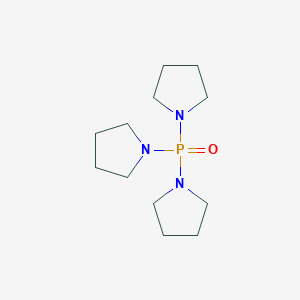
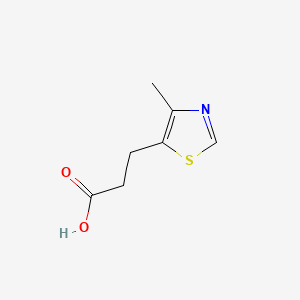
![2-Naphthalenecarboxamide, 3-hydroxy-4-[(4-methyl-2-nitrophenyl)azo]-N-(2-methylphenyl)-](/img/structure/B1360077.png)
